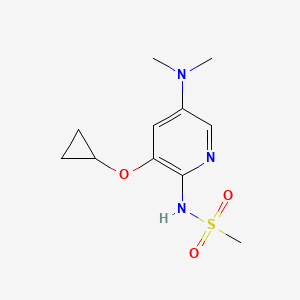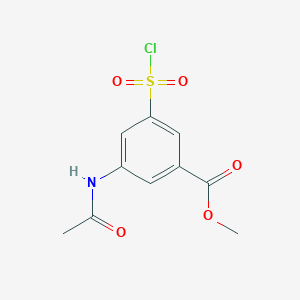
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate is an organic compound characterized by the presence of an ester functional group, an acetylamino group, and a chlorosulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Chlorosulfonation: Finally, the compound is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Carboxylic Acid: Formed from hydrolysis of the ester group.
Amino Derivative: Formed from reduction of the acetylamino group.
科学的研究の応用
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism of action of Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate involves its reactive functional groups:
Chlorosulfonyl Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives.
Acetylamino Group: Can undergo hydrolysis or reduction, leading to the formation of amino derivatives.
Ester Group: Can be hydrolyzed to yield the corresponding carboxylic acid.
These reactions can modify biological molecules, such as proteins, by forming covalent bonds with amino acid residues, thereby altering their function.
類似化合物との比較
Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)benzoate: Lacks the acetylamino group, making it less versatile in terms of chemical reactivity.
Methyl 3-(acetylamino)benzoate: Lacks the chlorosulfonyl group, reducing its potential for forming sulfonamide derivatives.
Methyl 3-(aminosulfonyl)benzoate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
The presence of both the acetylamino and chlorosulfonyl groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
特性
分子式 |
C10H10ClNO5S |
|---|---|
分子量 |
291.71 g/mol |
IUPAC名 |
methyl 3-acetamido-5-chlorosulfonylbenzoate |
InChI |
InChI=1S/C10H10ClNO5S/c1-6(13)12-8-3-7(10(14)17-2)4-9(5-8)18(11,15)16/h3-5H,1-2H3,(H,12,13) |
InChIキー |
WVJJBVBRBBNJOT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


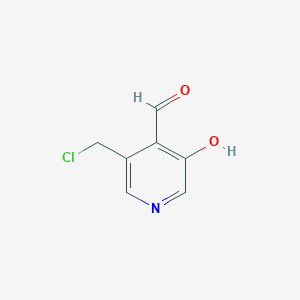
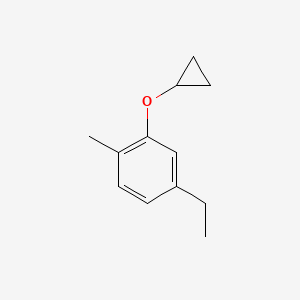


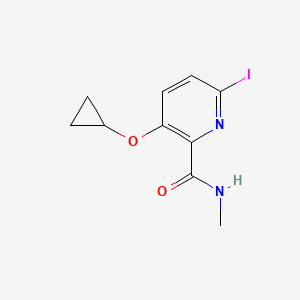
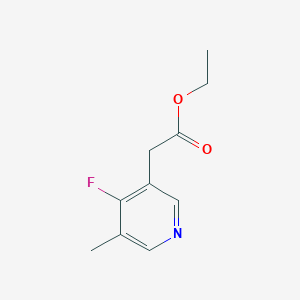
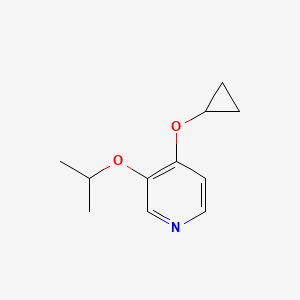

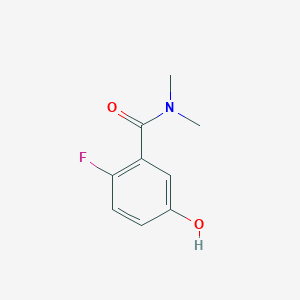
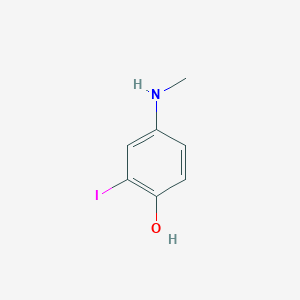
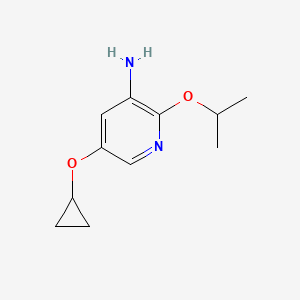
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)

